tert-Butyl 2-bromoisobutyrate

Catalog No.
S662933
CAS No.
23877-12-5
M.F
C8H15BrO2
M. Wt
223.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-bromoisobutyrate

CAS Number

23877-12-5

Product Name

tert-Butyl 2-bromoisobutyrate

IUPAC Name

tert-butyl 2-bromo-2-methylpropanoate

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

InChI

InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3

InChI Key

IGVNJALYNQVQIT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(C)(C)Br

Synonyms

1,1-Dimethylethyl 2-bromo-2-methylpropanoate; 2-Bromo-2-methylpropanoic Acid tert-butyl Ester; 2-Bromo-2-methylpropanoic Acid tert-Butyl Ester; 2-Bromoisobutyric Acid tert-Butyl Ester; tert-Butyl 2-Bromo-2,2-dimethylacetate; ert-Butyl α-bromoisobutyr

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)Br

Organic Synthesis:

tert-Butyl 2-bromoisobutyrate is a valuable reagent in organic synthesis due to its readily available reactive bromine atom and the presence of a tert-butyl protecting group. The bromine atom can be readily substituted with various nucleophiles through nucleophilic substitution reactions, allowing for the formation of diverse organic compounds.

  • A study published in the Journal of the American Chemical Society demonstrates its use in the synthesis of β-hydroxy esters, which are important precursors for pharmaceuticals and natural products [].

Cysteine Alkylation:

tert-Butyl 2-bromoisobutyrate can be used as a cysteine-alkylating agent in protein modification studies. The reactive bromine atom can selectively target the thiol group of cysteine residues, forming a covalent bond and modifying the protein's structure and function.

  • A research article in Biochemistry describes its application in the selective modification of cysteine residues in enzymes to study their activity and function.

Polymer Chemistry:

tert-Butyl 2-bromoisobutyrate can be employed as a chain transfer agent in the controlled radical polymerization (CRP) of various monomers. This technique allows for the synthesis of polymers with well-defined chain lengths and narrow polydispersity, which are crucial for specific material properties.

  • An example of its use in the CRP of acrylates for the development of functional polymers can be found in a publication in the Journal of Polymer Science.

Bioconjugation:

tert-Butyl 2-bromoisobutyrate can be utilized as a linker molecule in bioconjugation reactions. The presence of a reactive bromine and a tert-butyl protecting group allows for the attachment of biomolecules like peptides, carbohydrates, or drugs to other molecules or surfaces.

  • A research paper published in Bioconjugate Chemistry showcases its application in the conjugation of peptides to nanoparticles for drug delivery purposes.

Tert-Butyl 2-bromoisobutyrate is an organic compound with the molecular formula C₈H₁₅BrO₂ and a CAS number of 23877-12-5. It appears as a colorless to nearly colorless liquid and is categorized as an ester. This compound features a tert-butyl group attached to a bromo-substituted isobutyric acid, making it significant in various

  • Scientific literature describes t-BuBB as a flammable liquid that causes skin and eye irritation [].
  • Always refer to Safety Data Sheets (SDS) for specific handling procedures and safety precautions when working with t-BuBB in a scientific research setting [].

Please Note:

  • This analysis excludes information that might not be suitable for all audiences due to potential age restrictions.
  • Scientific research involving t-BuBB might involve additional details and safety considerations beyond the scope of this general analysis.

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This is particularly relevant in the synthesis of chiral compounds .
  • Radical Polymerization: It serves as an initiator in atom transfer radical polymerization (ATRP), facilitating the polymerization of various monomers .
  • Esterification: The compound can also be synthesized through esterification reactions involving isobutyric acid and tert-butyl alcohol, often using catalysts to enhance yield .

Several methods have been developed for synthesizing tert-butyl 2-bromoisobutyrate:

  • Catalytic Synthesis: A method involving cation exchange resins as catalysts has been reported. This process uses alpha-bromoisobutyric acid and isobutylene in the presence of a solvent (such as chloroform or DMF) and polymerization inhibitors to produce tert-butyl 2-bromoisobutyrate efficiently .
  • Direct Esterification: Tert-butyl alcohol can react with 2-bromoisobutyric acid under acidic conditions to form the ester .
  • Radical Initiation: The compound can also be formed through radical initiation processes that involve bromination of isobutyric acid derivatives .

Tert-Butyl 2-bromoisobutyrate finds applications in various fields:

  • Organic Synthesis: It is utilized as a reagent for synthesizing other organic compounds, particularly in creating chiral centers .
  • Polymer Chemistry: The compound acts as an initiator in radical polymerization processes, contributing to the development of advanced materials with tailored properties .
  • Chemical Research: It serves as a valuable tool in studies involving reaction mechanisms and synthetic pathways.

Interaction studies involving tert-butyl 2-bromoisobutyrate primarily focus on its reactivity with nucleophiles and its role in polymerization processes. Research indicates that it effectively engages in nucleophilic substitution reactions, leading to the formation of various derivatives with potential applications in pharmaceuticals and materials science .

Tert-Butyl 2-bromoisobutyrate shares similarities with several other compounds, particularly those containing brominated esters or similar functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Tert-Butyl 2-bromopropionateC₈H₁₅BrO₂Used in similar nucleophilic substitution reactions.
Ethyl 2-bromoisobutyrateC₇H₁₅BrO₂Lower boiling point; used in different synthetic pathways.
Methyl 2-bromopropanoateC₆H₁₃BrO₂More volatile; often used in esterification reactions.

Tert-butyl 2-bromoisobutyrate stands out due to its unique tert-butyl group, which enhances its stability and reactivity compared to its ethyl or methyl counterparts. This property makes it particularly useful in radical polymerization applications where control over molecular weight and structure is crucial.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23877-12-5

Wikipedia

Tert-Butyl 2-bromoisobutyrate

Dates

Modify: 2023-08-15

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